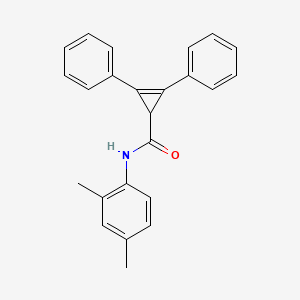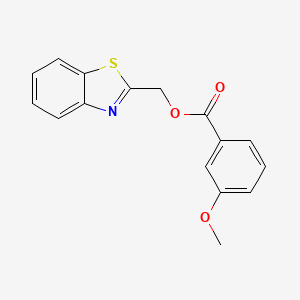
N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
Overview
Description
N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropene ring, which is a highly strained and reactive structure, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenylamine with diphenylacetylene under specific conditions to form the cyclopropene ring. This reaction often requires the use of a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding cyclopropane derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cyclopropene rings and their derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide involves its interaction with specific molecular targets. The compound’s cyclopropene ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- Diphenylcyclopropene
Uniqueness
N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is unique due to its combination of a cyclopropene ring and multiple aromatic rings. This structural arrangement imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-16-13-14-20(17(2)15-16)25-24(26)23-21(18-9-5-3-6-10-18)22(23)19-11-7-4-8-12-19/h3-15,23H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKDHISVQOWYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3492384.png)
![ethyl 5-acetyl-2-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3492389.png)
![3,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3492391.png)
![3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3492399.png)
![ethyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3492405.png)
![3,6-dimethyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3492411.png)
![N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-4-morpholinecarboxamide](/img/structure/B3492413.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3492417.png)
![3-{5-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B3492420.png)
![(E)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B3492427.png)
![methyl (2-{[4-(benzyloxy)benzyl]amino}-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B3492434.png)

![N-1-naphthyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3492467.png)
![2-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B3492474.png)
